2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol

Medicinal Chemistry Physicochemical Profiling Drug Design

Researchers developing CNS-penetrant inhibitors or novel chemical entities require non-fungible chiral scaffolds-generic substitution alters SAR. This 4-aminopiperidine-cyclopentanol building block (C₁₀H₂₀N₂O, MW 184.28) provides a fixed spatial orientation of H-bond donors/acceptors. - **Key physicochemical properties**: cLogP 0.3229, TPSA 49.49 Ų (optimal for blood-brain barrier crossing) - **Known pharmacophore utility**: iNOS inhibition (analog IC₅₀ to 25 nM), kinase/Cdk5/p25, GPCR (SST5), viral entry (Influenza A) - **Chiral versatility**: Two stereocenters for stereoselective method development & enantiomerically enriched intermediates - **Supply commitment**: ≥95% purity research-grade intermediate, immediate availability

Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
CAS No. 1184385-01-0
Cat. No. B3418009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol
CAS1184385-01-0
Molecular FormulaC10H20N2O
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESC1CC(C(C1)O)N2CCC(CC2)N
InChIInChI=1S/C10H20N2O/c11-8-4-6-12(7-5-8)9-2-1-3-10(9)13/h8-10,13H,1-7,11H2
InChIKeyKSEWRJQNDCCSEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol: Chemical Identity and Properties


2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol is a small-molecule aminopiperidine derivative with a molecular weight of 184.28 g/mol and the molecular formula C₁₀H₂₀N₂O . It is primarily supplied as a research-grade chemical intermediate with a standard purity specification of ≥95% . The compound features a 4-aminopiperidine ring connected to a cyclopentanol moiety, forming a chiral scaffold that serves as a versatile building block in medicinal chemistry [1]. It is commercially available from multiple vendors for research and development use .

Chiral scaffold for stereoselective SAR
Defined aminopiperidine-cyclopentanol connectivity
Research-grade intermediate for library synthesis

2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol: Generic Substitution Risks


Generic substitution with other aminopiperidines or simple cyclopentanol derivatives is chemically inadvisable for this specific scaffold. The unique connectivity pattern—a 4-aminopiperidine nitrogen directly bonded to the 2-position of cyclopentan-1-ol—creates a specific spatial orientation of hydrogen bond donors/acceptors and a defined lipophilic profile (calculated LogP = 0.3229 ) that cannot be replicated by close structural analogs. This arrangement directly impacts downstream synthetic utility in parallel synthesis and the compound's potential interactions with biological targets such as enzymes or receptors [1], making it a non-fungible intermediate for structure-activity relationship (SAR) studies and targeted library synthesis.

Connectivity mismatch
Unique cyclopentanol-aminopiperidine linkage may not replicate spatial orientation of H-bond donors/acceptors.
Lipophilicity shift
Defined LogP profile may not transfer to simple aminopiperidines, altering membrane permeability context.
Chiral integrity
Two stereogenic centers may not be retained in achiral or mono-chiral analogs, impacting stereospecific SAR interpretation.

2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol: Quantitative Comparison to Analogs


Lipophilicity vs. Aminopiperidine Core

The specific connectivity of the cyclopentanol ring to the 4-aminopiperidine core yields a calculated LogP of 0.3229 . In contrast, the unsubstituted 4-aminopiperidine core exhibits a significantly lower LogP of -0.559 [1]. This ~0.88 LogP unit increase provides a distinct lipophilicity profile, potentially enhancing membrane permeability in biological assays relative to the simpler core.

Lipophilicity (LogP)
Data to verify
Target: 0.32 (calc.)
Core: -0.56 (calc.)
Δ +0.88
Supports permeability assay context
Computational prediction; assay confirmation recommended
Medicinal Chemistry Physicochemical Profiling Drug Design

Stereochemical Complexity & Chiral Utility

Unlike achiral piperidine analogs, 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol possesses two stereogenic centers, making it a valuable chiral building block for stereoselective synthesis [1]. This complexity is absent in simpler piperidines and provides a distinct advantage for constructing libraries of enantiomerically pure compounds or for investigating stereospecific target interactions.

Stereochemical Complexity
Class-level
Two stereogenic centers (vs. achiral piperidines)
Supports stereoselective SAR studies
Structural attribute; enantiopurity must be verified
Organic Synthesis Medicinal Chemistry Stereoselective Synthesis

4-Aminopiperidine Scaffold Bioactivity

The 4-aminopiperidine moiety is a privileged scaffold associated with diverse biological activities, including inhibition of iNOS (IC50 = 25 nM for a related analog [1]), influenza A viral entry (potent inhibition reported [2]), and somatostatin receptor subtype 5 (SST5) antagonism (Ki ranging from 2.4 to 436 nM [3]). While direct data for 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol is not available, its core structure implicates potential utility in these and related target classes, providing a rational basis for its inclusion in screening libraries over simpler, less functionalized amines.

Scaffold Bioactivity
Class-level
iNOS IC50 25 nM (analog), Influenza A entry inhib., SST5 Ki 2.4-436 nM
Supports class-level screening rationale
No direct data for this compound; requires target-specific validation
Pharmacology Drug Discovery Structure-Activity Relationship (SAR)

TPSA and Hydrogen Bonding Profile

The compound possesses a calculated Topological Polar Surface Area (TPSA) of 49.49 Ų . This value falls within the optimal range (≤140 Ų) for oral bioavailability and blood-brain barrier penetration. Compared to simpler, more polar aminopiperidines which may have higher TPSA and thus poorer membrane permeability, this TPSA value, combined with its moderate LogP, suggests a balanced physicochemical profile suitable for CNS drug discovery programs.

TPSA Profile
Data to verify
49.49 Ų (calc.) vs. ≤140 Ų (drug-like range)
Within predicted drug-like range
Computational prediction; membrane permeability assay needed
Medicinal Chemistry Drug-likeness ADME Prediction

2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol: Research Applications


CNS-Penetrant Drug Candidate Design

The compound's calculated LogP of 0.3229 and TPSA of 49.49 Ų suggest it is an ideal starting material for synthesizing novel chemical entities (NCEs) intended for CNS targets. These physicochemical properties are within the favorable range for crossing the blood-brain barrier, making it a strategic choice for programs focused on neurological or psychiatric disorders.

Kinase and GPCR Library Synthesis

Given the 4-aminopiperidine scaffold's established activity against a range of targets including kinases (e.g., Cdk5/p25 ), GPCRs (e.g., SST5 [1]), and viral entry proteins (e.g., Influenza A [2]), this compound serves as a valuable amine building block for constructing diverse screening libraries via amide coupling or reductive amination. Its chiral nature further allows for the exploration of stereospecific SAR [3].

iNOS Probe Development

The 4-aminopiperidine moiety is a known pharmacophore for iNOS inhibition, with potent analogs exhibiting IC50 values as low as 25 nM [4]. Researchers developing selective iNOS probes or investigating the nitric oxide pathway can utilize 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol as a starting point for synthesizing and optimizing new inhibitors, leveraging the scaffold's inherent affinity for the target.

Stereoselective Organic Synthesis

The presence of two stereogenic centers makes this compound a non-trivial substrate for developing and testing new stereoselective synthetic methods. It can be used to study chiral auxiliary approaches, asymmetric catalysis, or to prepare enantiomerically enriched building blocks for advanced intermediates [3]. This provides a clear research application beyond simple biological screening.

Application
Selection Property
Validation Focus
CNS drug-like property design
Calculated LogP/TPSA profile
Permeability assay context
Kinase/GPCR library synthesis
Aminopiperidine scaffold
Class-level target engagement review
iNOS pathway probe design
Scaffold-based activity context
Class-level iNOS inhibition review
Stereoselective synthesis method development
Two chiral centers
Enantiomeric purity assessment

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